ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate
Description
Ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted at position 6 with a 4-methylpiperidin-1-yl sulfonyl group and at position 2 with an ethyl acetate moiety. This structure combines a bicyclic triazolo-pyridine system, known for its pharmacological relevance (e.g., kinase inhibition or CNS activity), with a sulfonamide group that enhances solubility and target binding specificity . The ethyl ester group improves bioavailability by increasing lipophilicity, a common strategy in prodrug design .
Properties
IUPAC Name |
ethyl 2-[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-3-25-15(21)11-20-16(22)19-10-13(4-5-14(19)17-20)26(23,24)18-8-6-12(2)7-9-18/h4-5,10,12H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDSVHSXBUSKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate typically involves multiple steps:
Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride is reacted with the triazolopyridine intermediate.
Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the sulfonylated triazolopyridine.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the replication of pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features are compared below with analogous triazolo-pyridine derivatives and related heterocycles:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent at Position 6 :
- The 4-methylpiperidin-1-yl sulfonyl group in the target compound enhances binding to targets with basic pockets (e.g., kinases or GPCRs) compared to unsubstituted analogs like potassium 2-{3-oxo-triazolo-pyridin-2-yl}acetate .
- Pyrrolo-triazolo-pyrazine derivatives (e.g., ethyl 2-((3R,4S)-3-ethyl-4-pyrrolo...acetate) exhibit fused ring systems that may improve DNA intercalation but reduce metabolic stability .
Ester vs. Carboxylate :
- Ethyl esters (target compound) are more lipophilic than carboxylate salts (e.g., potassium derivative in ), favoring blood-brain barrier penetration for CNS targets.
Research and Development Considerations
- SAR Studies : Modifying the sulfonamide group (e.g., replacing 4-methylpiperidine with other amines) could optimize target affinity or pharmacokinetics.
Biological Activity
Ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature.
Molecular Formula : C16H22N4O5S
Molecular Weight : 382.4 g/mol
CAS Number : 1251626-83-1
The compound features a complex structure that includes a triazolo-pyridine moiety, which is often associated with various pharmacological activities. The sulfonyl group and the piperidine ring contribute to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include the formation of the triazole scaffold followed by the introduction of the piperidine and sulfonyl groups. Specific methodologies can vary depending on the desired yield and purity.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of triazole have been shown to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that related compounds can exert anti-inflammatory effects. A study reported that certain triazole derivatives exhibited moderate analgesic and anti-inflammatory activities in animal models at doses around 20 mg/kg. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity and Anticancer Potential
The compound’s structure indicates potential cytotoxic effects against cancer cell lines. Preliminary investigations into similar triazole derivatives have shown pro-apoptotic activity in various human cancer cell lines. For example, compounds with structural similarities have been evaluated by the National Cancer Institute for their cytotoxicity against a panel of 60 human cancer cell lines.
Case Studies
- Study on Triazole Derivatives : A comparative analysis highlighted that specific modifications in the triazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells.
- Anti-inflammatory Research : In a model of carrageenan-induced edema in rats, certain derivatives were tested for their ability to reduce swelling and pain, indicating their potential as anti-inflammatory agents.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:
- Temperature : Maintain 60–80°C during sulfonylation to prevent side reactions (e.g., decomposition of the triazolo-pyridine core) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use base catalysts (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .
Q. What analytical techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : 1H and 13C NMR confirm the triazolo-pyridine core, ester group (δ 4.1–4.3 ppm for ethyl CH2), and sulfonyl group (δ 3.2–3.5 ppm for piperidinyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z = ~435 for [M+H]+) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should evaluate:
- Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis .
- Light Exposure : Protect from UV light to avoid degradation of the triazole ring .
- pH : Neutral buffers (pH 6–8) are optimal; avoid acidic conditions that may cleave the sulfonamide bond .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50 determination .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki values) .
- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293 or HeLa) assess baseline toxicity .
Advanced Research Questions
Q. What reaction mechanisms underlie the formation of the triazolo-pyridine core during synthesis?
- Methodological Answer : The core is typically formed via cyclocondensation:
- Step 1 : Hydrazine reacts with a pyridine derivative to form a triazole ring through intramolecular cyclization .
- Step 2 : Sulfonylation introduces the 4-methylpiperidinyl group via nucleophilic substitution (SN2) at the pyridine’s C6 position .
- Key Insight : DFT calculations can model transition states to optimize reaction pathways .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
- Docking : Screen against target proteins (e.g., kinases) using the compound’s 3D structure (PDB ID: reference similar triazolo-pyridine complexes) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen, hydrophobic contacts with piperidinyl group) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .
Q. How can researchers resolve contradictory data in biological assays (e.g., varying IC50 values across studies)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate protocols across labs .
- Batch Analysis : Compare compound purity (HPLC) and stereochemical consistency (chiral HPLC or X-ray crystallography) .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of inter-study variability .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields in sulfonylation)?
Q. How can structural analogs be designed to enhance target selectivity?
- Methodological Answer : Leverage SAR studies:
- Modify Substituents : Replace 4-methylpiperidinyl with morpholine or azepane rings to alter steric/electronic profiles .
- Ester Isosteres : Substitute the ethyl ester with amides or carbamates to improve metabolic stability .
- Table : Analogs and Their Properties
| Analog Structure | Key Modification | Selectivity Impact |
|---|---|---|
| Piperidine → Morpholine | Increased polarity | Enhanced kinase selectivity |
| Ethyl ester → tert-butyl ester | Reduced hydrolysis | Improved plasma stability |
Q. What safety protocols are essential for handling this compound in vitro?
- Methodological Answer : Follow OSHA and EPA guidelines:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing/solubilization due to fine particulate risk .
- Waste Disposal : Incinerate or treat with alkaline hydrolysis to neutralize sulfonamide residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
